molecular formula C47H67N11O11S2 B154005 Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)- CAS No. 131483-45-9

Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)-

Cat. No. B154005
M. Wt: 1026.2 g/mol
InChI Key: WLQJFWPASSMHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)-, is a nonapeptide hormone that is structurally similar to the mammalian hormone oxytocin. It is found in a variety of non-mammalian species, including birds, reptiles, and fish. Vasotocin plays a crucial role in regulating a range of physiological processes, including social behavior, reproduction, and stress response. In recent years, there has been growing interest in vasotocin as a potential therapeutic target for a range of disorders, including autism, anxiety, and depression.

Mechanism Of Action

Vasotocin exerts its effects by binding to specific receptors in the brain and peripheral tissues. The two main types of vasotocin receptors are V1a and V2 receptors. V1a receptors are primarily involved in regulating social behavior and aggression, while V2 receptors are involved in regulating water balance and blood pressure. The exact mechanisms by which vasotocin exerts its effects are not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of gene expression.

Biochemical And Physiological Effects

Vasotocin has a range of biochemical and physiological effects, depending on the species and the specific context in which it is released. In birds, for example, vasotocin is involved in regulating parental behavior, including nest-building and feeding of offspring. In fish, vasotocin plays a crucial role in regulating social behavior, including aggression and dominance. In mammals, vasotocin is involved in pair-bonding and social recognition.

Advantages And Limitations For Lab Experiments

One of the main advantages of using vasotocin in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, its effects are well-characterized, making it a useful tool for studying social behavior and other physiological processes. However, one limitation of using vasotocin is that its effects can be species-specific, making it difficult to extrapolate findings from one species to another. In addition, the exact mechanisms by which vasotocin exerts its effects are not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a number of potential future directions for research on vasotocin. One area of interest is the potential therapeutic applications of vasotocin in humans. Studies have shown that vasotocin may have anxiolytic and antidepressant effects, suggesting that it may be a promising target for the development of new treatments for anxiety and depression. In addition, there is growing interest in the role of vasotocin in autism spectrum disorder, with some studies suggesting that vasotocin may be involved in social behavior deficits in individuals with autism. Finally, there is ongoing research into the mechanisms by which vasotocin exerts its effects, with the hope of identifying new targets for drug development.

Synthesis Methods

The synthesis of vasotocin can be achieved using a combination of solid-phase peptide synthesis and solution-phase chemistry. The process involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification of the resulting peptide. The final product can then be characterized using a range of analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Vasotocin has been the subject of extensive scientific research, with a particular focus on its role in social behavior and reproduction. Studies have shown that vasotocin plays a crucial role in regulating pair-bonding, parental behavior, and aggression in a range of species. In addition, vasotocin has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in humans.

properties

CAS RN

131483-45-9

Product Name

Vasotocin, 1-desamino-oet-tyr(2)-val(4)-orn(8)-

Molecular Formula

C47H67N11O11S2

Molecular Weight

1026.2 g/mol

IUPAC Name

N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C47H67N11O11S2/c1-4-69-30-16-14-29(15-17-30)23-32-42(63)54-33(22-28-10-6-5-7-11-28)44(65)57-40(27(2)3)46(67)55-34(24-37(49)59)43(64)56-35(26-71-70-21-18-39(61)52-32)47(68)58-20-9-13-36(58)45(66)53-31(12-8-19-48)41(62)51-25-38(50)60/h5-7,10-11,14-17,27,31-36,40H,4,8-9,12-13,18-26,48H2,1-3H3,(H2,49,59)(H2,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,63)(H,55,67)(H,56,64)(H,57,65)

InChI Key

WLQJFWPASSMHTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4

sequence

CXFVNCPXG

synonyms

1-deamino-2-(OEt-Tyr)-4-Val-8-Orn-vasotocin
1-desamino-2-(O-ethyltyrosyl)-4-valyl-8-ornithine-vasotocin
dE-VVT
vasotocin, 1-desamino-O-ethyltyrosyl(2)-valyl(4)-ornithine(8)-
vasotocin, 1-desamino-OEt-Tyr(2)-Val(4)-Orn(8)-

Origin of Product

United States

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